O-(4-Nitrophenyl)hydroxylamine

Catalog No.
S734860
CAS No.
33543-55-4
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Nitrophenyl)hydroxylamine

CAS Number

33543-55-4

Product Name

O-(4-Nitrophenyl)hydroxylamine

IUPAC Name

O-(4-nitrophenyl)hydroxylamine

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2

InChI Key

OOHKBWPOLBTKMR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])ON

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])ON

Derivatizing Agent for Carbonyl Compounds:

O-(4-Nitrophenyl)hydroxylamine (N-(4-nitrophenyl)hydroxylamine) finds application in analytical chemistry as a derivatizing agent for carbonyl compounds, particularly aldehydes and ketones. This process involves the formation of oxime derivatives with the carbonyl groups, which enhances their detectability and separation in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. The nitro group (-NO₂) present in the molecule contributes to the chromophore, increasing the compound's UV-visible absorption, leading to improved detection sensitivity in these analytical methods.

O-(4-Nitrophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 4-nitrophenyl moiety. Its chemical formula is C6_6H6_6N2_2O3_3, and it features a hydroxylamine (-NH2_2OH) group that contributes to its reactivity and biological activity. The nitro group at the para position enhances its electrophilic properties, making it a useful intermediate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for OPH in biological systems.

  • Potential irritant: The hydroxylamine group can be irritating to skin and eyes.
  • Suspected respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Potential allergen: Aromatic nitro compounds can be allergens; handle with appropriate gloves and in a well-ventilated area [].

  • Chemoselective Amide Formation: This compound can undergo chemoselective reactions to form amides when reacted with α-amino acids, phenols, acids, thiols, and amines. The process is facilitated by reducing agents such as sodium borohydride (NaBH3_3CN) under acidic conditions .
  • Electroreduction: The hydroxylamine group can be electroreduced, which is part of the multistage reduction process of nitro compounds to their corresponding amines. This reaction pathway is crucial for synthesizing various amines from nitro precursors .
  • Oxidative Nitration: O-(4-Nitrophenyl)hydroxylamine can be synthesized through oxidative nitration methods, which involve treating aniline with nitric acid under controlled conditions .

O-(4-Nitrophenyl)hydroxylamine exhibits notable biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Toxicity Studies: Research indicates that certain nitro compounds can exhibit cytotoxic effects; thus, understanding the biological implications of O-(4-Nitrophenyl)hydroxylamine is essential for evaluating its safety and efficacy in medicinal chemistry .

The synthesis of O-(4-Nitrophenyl)hydroxylamine typically involves:

  • Nitration of Aniline: Aniline is dissolved in alcohol and treated with nitric acid to introduce the nitro group at the para position.
  • Reduction of Oximes: A pulsed addition of sodium borohydride can convert corresponding oximes into O-(4-Nitrophenyl)hydroxylamines at a controlled pH .

O-(4-Nitrophenyl)hydroxylamine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound can be used in analytical methods to detect and quantify nitro compounds due to its reactive nature.
  • Material Science: Its derivatives are explored for use in polymer chemistry and material science due to their unique properties.

Interaction studies involving O-(4-Nitrophenyl)hydroxylamine focus on its reactivity with other chemical species:

  • Reactivity with Nitriles: It has been shown to react with phosphorus pentoxide in the presence of nitriles, indicating potential pathways for further functionalization .
  • Electrochemical Behavior: The electrochemical reduction studies provide insights into its behavior in various solvents, which is crucial for applications in electrochemical sensors .

O-(4-Nitrophenyl)hydroxylamine shares structural similarities with other hydroxylamines and nitro compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
HydroxylamineNH2_2OHSimple structure without aromatic substitution
4-NitroanilineC6_6H6_6N2_2O2_2Lacks hydroxylamine functionality
N,N-DimethylhydroxylamineC5_5H13_13N2_2OContains dimethyl groups instead of phenolic ring
O-(3-Nitrophenyl)hydroxylamineSimilar structure with different nitro positionDifferent electronic properties due to ortho substitution

The uniqueness of O-(4-Nitrophenyl)hydroxylamine lies in its specific para-nitro substitution, which significantly influences its reactivity and potential applications compared to other similar compounds. Its ability to undergo selective reactions makes it particularly valuable in synthetic organic chemistry.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

33543-55-4

Wikipedia

O-(4-Nitrophenyl)hydroxylamine

Dates

Modify: 2023-08-15

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